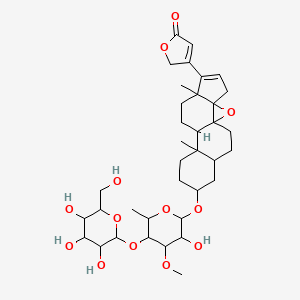

Dehydroadynerigenin glucosyldigitaloside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H52O13 |

|---|---|

Molecular Weight |

692.8 g/mol |

IUPAC Name |

3-[14-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |

InChI |

InChI=1S/C36H52O13/c1-17-29(48-31-27(41)26(40)25(39)22(15-37)47-31)30(43-4)28(42)32(45-17)46-20-6-9-33(2)19(14-20)5-11-35-23(33)8-10-34(3)21(7-12-36(34,35)49-35)18-13-24(38)44-16-18/h7,13,17,19-20,22-23,25-32,37,39-42H,5-6,8-12,14-16H2,1-4H3 |

InChI Key |

ULJZNLQMTRZTJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Dehydroadynerigenin glucosyldigitaloside?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside of interest for its potential pharmacological applications. The document details its chemical structure, mechanism of action, and relevant experimental methodologies, addressing the core requirements of researchers in the field.

Chemical Structure and Properties

This compound is a complex steroid molecule belonging to the cardiac glycoside family. It is characterized by a steroidal aglycone core, dehydroadynerigenin, linked to a sugar moiety composed of glucose and digitalose.

Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 144223-70-1 |

| Molecular Formula | C₃₆H₅₂O₁₃ |

| Molecular Weight | 692.79 g/mol |

| Natural Source | Nerium indicum (synonymous with Nerium oleander) |

While specific quantitative data for this compound is not widely available in public literature, the table below includes comparative data for other well-studied cardiac glycosides, Ouabain and Digoxin, to provide context for expected potency.

Comparative Quantitative Data for Cardiac Glycosides

| Compound | Assay | Cell Line | IC₅₀ |

|---|---|---|---|

| Ouabain | Kynurenine Production Inhibition | MDA-MB-231 | 89 nM[1] |

| Digoxin | Kynurenine Production Inhibition | MDA-MB-231 | ~164 nM[1] |

| Ouabain | Kynurenine Production Inhibition | A549 | 17 nM[1] |

| Digoxin | Kynurenine Production Inhibition | A549 | 40 nM[1] |

Mechanism of Action: Inhibition of Na⁺/K⁺-ATPase

The primary mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the Na⁺/K⁺-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition triggers a cascade of events leading to an increase in intracellular calcium concentration, which is the basis for its cardiotonic effects.

Caption: Signaling pathway of cardiac glycoside-mediated Na⁺/K⁺-ATPase inhibition.

Experimental Protocols

Extraction of Total Cardiac Glycosides from Nerium oleander

This protocol describes a general procedure for the extraction of cardiac glycosides from plant material.

Workflow for Cardiac Glycoside Extraction

Caption: A generalized workflow for the extraction of cardiac glycosides from plant material.

Methodology:

-

Preparation of Plant Material: Air-dry fresh Nerium oleander leaves in the shade, then pulverize into a fine powder.

-

Initial Extraction: Macerate the powdered leaves in a lower alcohol, such as methanol (B129727) or 70% ethanol, for 24-48 hours at room temperature.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure to remove the alcohol.

-

Solvent Partitioning: Perform liquid-liquid extraction on the concentrated aqueous extract using a mixture of solvents like n-butanol, chloroform, and ethanol to partition the cardiac glycosides into the organic phase.

-

Purification: The crude extract can be further purified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for the separation and isolation of individual cardiac glycosides.

Analytical Methods for Detection and Quantification

Several analytical techniques are suitable for the detection and quantification of cardiac glycosides in plant extracts.

-

Thin-Layer Chromatography (TLC): A preliminary method for the separation and identification of cardiac glycosides based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): A highly specific method for the separation, identification, and quantification of individual cardiac glycosides.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for the structural elucidation and sensitive quantification of cardiac glycosides.

Conclusion

This compound represents a potentially valuable cardiac glycoside for further investigation. While specific data for this compound remains limited, the established knowledge of cardiac glycoside chemistry and biology provides a strong framework for future research. The methodologies outlined in this guide offer a starting point for the extraction, purification, and analysis of this and other related compounds from Nerium oleander. Further studies are warranted to fully characterize its pharmacological profile and therapeutic potential.

References

Dehydroadynerigenin Glucosyldigitaloside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring steroid-like compounds with significant physiological activity. This technical guide provides a comprehensive overview of the discovery, natural sources, and chemical properties of this compound. Detailed experimental protocols for isolation and characterization, where available in public literature, are presented, alongside a summary of its known biological activities. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound is a cardenolide glycoside that has been identified in plant species belonging to the Apocynaceae family, commonly known as the dogbane family. While the precise historical details of its initial discovery are not extensively documented in readily available literature, its presence has been noted in Nerium oleander (formerly known as Nerium indicum), a well-known ornamental shrub that is also recognized for its toxicity due to the presence of various cardiac glycosides.[1] Another noted source for this compound is the Digitalis genus, from which the well-known cardiac drug digoxin (B3395198) is derived.[2]

The primary source for the isolation of this compound is the leaves of these plants. The concentration of cardiac glycosides in plants can vary depending on factors such as the specific species, geographical location, season, and time of harvesting.

Chemical Structure and Properties

The chemical structure of this compound consists of a steroid nucleus (the aglycone or genin part) linked to a sugar moiety. The aglycone is Dehydroadynerigenin, and the sugar component is a glucosyldigitalose.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 144223-70-1 |

| Molecular Formula | C36H52O13 |

| Molecular Weight | 692.79 g/mol |

| Class | Steroids, Cardiac Glycoside |

Experimental Protocols

General Isolation Workflow

The isolation of cardiac glycosides from plant sources is a multi-step process that involves extraction, fractionation, and purification.

References

An In-depth Technical Guide to the Isolation and Purification of Dehydroadynerigenin Glucosyldigitaloside from Nerium indicum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of the cardiac glycoside, Dehydroadynerigenin glucosyldigitaloside, from the plant Nerium indicum, also known as Nerium oleander. This document outlines the necessary experimental protocols, presents data in a structured format, and includes visualizations to aid in understanding the workflow and chemical context.

Introduction to this compound and Nerium indicum

Nerium indicum is a well-known plant species from the Apocynaceae family, recognized for its rich composition of bioactive compounds, most notably cardiac glycosides.[1][2] These glycosides, such as oleandrin, have been investigated for their pharmacological properties.[3][4] Among the various cardiac glycosides present in this plant is this compound (CAS No. 144223-70-1), a steroid-based compound.[5] The isolation and purification of such compounds are critical for their further study in drug discovery and development.

Experimental Protocols

The isolation and purification of this compound from Nerium indicum involves a multi-step process encompassing extraction, fractionation, and chromatographic separation. The following protocols are based on established methods for the isolation of cardiac glycosides from Nerium species.

Plant Material Collection and Preparation

Fresh leaves of Nerium indicum are collected and thoroughly washed. The leaves are then shade-dried and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Cardiac Glycosides

A successive solvent extraction method is employed to isolate the crude glycoside fraction. This is typically performed using a Soxhlet apparatus, which allows for continuous extraction.

Protocol:

-

The powdered plant material is first defatted by extraction with a non-polar solvent such as petroleum ether. This step removes lipids and other non-polar compounds.

-

The defatted plant material (marc) is then subjected to extraction with a more polar solvent, typically ethanol (B145695) or methanol, to extract the cardiac glycosides.[1]

-

The ethanolic or methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract rich in cardiac glycosides.

Fractionation of the Crude Extract

The crude extract is further fractionated to separate the cardiac glycosides from other co-extracted compounds.

Protocol:

-

The crude extract is dissolved in a suitable solvent system, such as a mixture of n-butanol, chloroform, and ethanol.

-

This solution is then subjected to liquid-liquid partitioning to separate the glycosides into the n-butanol phase.

-

The n-butanol fraction is collected and concentrated to yield a semi-purified glycoside mixture.

Chromatographic Purification

The final purification of this compound is achieved through a series of chromatographic techniques.

Protocol:

-

Column Chromatography: The semi-purified glycoside mixture is first subjected to column chromatography over silica (B1680970) gel. A gradient elution is performed using a solvent system of increasing polarity, such as chloroform-methanol mixtures. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify the fractions containing the target compound. The TLC plates are developed in a suitable solvent system and visualized using specific spray reagents for cardiac glycosides, such as antimony trichloride (B1173362) or p-toluenesulphonic acid.

-

High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound are further purified by preparative HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Data Presentation

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (g) | Extract/Fraction Weight (g) | Yield (%) |

| Crude Ethanolic Extraction | 1000 (Dry Leaf Powder) | 150 | 15.0 |

| n-Butanol Fractionation | 150 (Crude Extract) | 30 | 20.0 (from crude) |

| Column Chromatography | 30 (n-Butanol Fraction) | 5 | 16.7 (from fraction) |

| Preparative HPLC | 5 (Enriched Fraction) | 0.5 | 10.0 (from CC) |

Note: The values presented are hypothetical and serve as an illustrative example.

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₃₆H₅₂O₁₃ |

| Molecular Weight | 692.79 g/mol |

| CAS Number | 144223-70-1 |

| Appearance | White crystalline powder |

| Melting Point | To be determined |

| Optical Rotation | To be determined |

| UV-Vis (λmax) | To be determined |

| IR (KBr, cm⁻¹) | To be determined |

| ¹H-NMR (CDCl₃, δ ppm) | To be determined |

| ¹³C-NMR (CDCl₃, δ ppm) | To be determined |

| Mass Spectrometry (m/z) | To be determined |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Nerium indicum.

Caption: Workflow for the isolation of this compound.

Chemical Context: Cardiac Glycoside Structure

This diagram illustrates the general structure of a cardiac glycoside, highlighting its key components.

Caption: General structure of a cardiac glycoside.

Conclusion

The isolation and purification of this compound from Nerium indicum is a systematic process that relies on established phytochemical techniques. This guide provides a foundational understanding of the necessary protocols and data organization for researchers and professionals in the field of drug development. Further research to obtain precise quantitative and spectroscopic data for this specific compound from Nerium indicum is encouraged to build upon this framework.

References

Physical and chemical properties of Dehydroadynerigenin glucosyldigitaloside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroadynerigenin glucosyldigitaloside is a naturally occurring cardiac glycoside found in plant species of the Digitalis and Nerium genera, notably Nerium oleander (also known as Nerium indicum). As a member of the steroid family of compounds, it exhibits biological activities characteristic of cardiac glycosides, primarily related to the inhibition of the Na+/K+-ATPase pump. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for relevant biological assays, and a discussion of its role in cellular signaling pathways.

Physicochemical Properties

Limited specific experimental data for the physical and chemical properties of this compound is available in publicly accessible literature. The following table summarizes the currently known information. Further experimental characterization is required to fully elucidate its properties.

| Property | Value | Source |

| CAS Number | 144223-70-1 | [1] |

| Molecular Formula | C₃₆H₅₂O₁₃ | [2] |

| Molecular Weight | 692.8 g/mol | [2] |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | Not specified | N/A |

| Solubility | Not specified (expected to be soluble in organic solvents like DMSO and ethanol) | N/A |

| Spectral Data (¹H NMR, ¹³C NMR, MS) | Not specified in detail | N/A |

Experimental Protocols

Isolation and Purification of Cardiac Glycosides from Nerium oleander

The following is a general procedure for the extraction and isolation of cardiac glycosides from plant material, which can be adapted for this compound.

Workflow for Isolation and Purification:

Caption: General workflow for the isolation and purification of cardiac glycosides.

Methodology:

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves of Nerium oleander) at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material in a suitable solvent (e.g., 80% ethanol) at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with a series of immiscible organic solvents of increasing polarity (e.g., hexane, chloroform (B151607), ethyl acetate) to separate compounds based on their polarity.

-

Chromatographic Separation: Subject the fraction containing the cardiac glycosides (typically the chloroform or ethyl acetate (B1210297) fraction) to column chromatography.

-

Adsorption Chromatography: Utilize a silica gel column and elute with a gradient of solvents (e.g., chloroform-methanol) to separate the compounds.

-

Size-Exclusion Chromatography: Employ a Sephadex LH-20 column to separate compounds based on their molecular size.

-

-

Fraction Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TTC) with a suitable mobile phase. Visualize the spots under UV light or by spraying with a specific reagent (e.g., Liebermann-Burchard reagent for steroids).

-

Final Purification: Pool the fractions containing the compound of interest and perform further purification using High-Performance Liquid Chromatography (HPLC) on a preparative or semi-preparative column to obtain the pure this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[3][4][5]

Workflow for MTT Assay:

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Methodology:

-

Cell Seeding: Seed the desired cell line into a 96-well plate at a predetermined density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[6]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.

Na+/K+-ATPase Inhibition Assay

This assay measures the activity of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Workflow for Na+/K+-ATPase Inhibition Assay:

Caption: General workflow for an in vitro Na+/K+-ATPase inhibition assay.

Methodology:

-

Enzyme Preparation: Prepare a source of Na+/K+-ATPase. This can be a commercially available purified enzyme or a microsomal fraction isolated from a tissue rich in the enzyme, such as the brain cortex or kidney medulla.

-

Reaction Mixture: In a microplate or microcentrifuge tubes, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, KCl, and NaCl.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control without the inhibitor and a positive control with a known Na+/K+-ATPase inhibitor like ouabain.

-

Pre-incubation: Pre-incubate the reaction mixtures with the inhibitor for a short period at 37°C to allow for binding to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Phosphate Detection: Stop the reaction by adding a reagent that also allows for the colorimetric detection of the released inorganic phosphate (Pi). A common method is the malachite green assay.[7]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the chosen detection method.

-

Data Analysis: Calculate the specific Na+/K+-ATPase activity by subtracting the activity in the absence of Na⁺ and K⁺ (or in the presence of a saturating concentration of ouabain). Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.

Signaling Pathways

This compound, as a cardiac glycoside, is expected to primarily exert its biological effects through the inhibition of the Na+/K+-ATPase, a crucial ion pump in the plasma membrane of most animal cells. This inhibition triggers a cascade of downstream signaling events.

The Na+/K+-ATPase Signaling Cascade

The binding of a cardiac glycoside to the α-subunit of the Na+/K+-ATPase not only inhibits its ion-pumping function but also activates intracellular signaling pathways.

Diagram of Na+/K+-ATPase Signaling:

Caption: Simplified signaling cascade initiated by cardiac glycoside binding to Na+/K+-ATPase.

Description:

The interaction of this compound with the Na+/K+-ATPase can initiate a signaling cascade that is independent of its effect on ion gradients. This involves the activation of the non-receptor tyrosine kinase Src. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways such as the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways. These pathways are critical regulators of cell growth, proliferation, and survival. Additionally, the activation of Src can lead to the generation of reactive oxygen species (ROS), which can modulate the activity of various transcription factors, including NF-κB, further influencing gene expression related to inflammation and cell survival.

Conclusion

This compound is a cardiac glycoside with the potential for significant biological activity, primarily through the inhibition of the Na+/K+-ATPase and the subsequent modulation of intracellular signaling pathways. This guide provides a foundational understanding of its known properties and relevant experimental methodologies. Further research is imperative to fully characterize its physicochemical properties, elucidate its precise mechanism of action, and explore its therapeutic potential in various disease contexts, including cancer and cardiovascular disorders. The provided protocols and diagrams serve as a valuable resource for researchers embarking on the investigation of this and other related cardiac glycosides.

References

- 1. targetmol.cn [targetmol.cn]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroadynerigenin Glucosyldigitaloside: A Technical Overview for Researchers

CAS Number: 144223-70-1 Molecular Formula: C₃₆H₅₂O₁₃ Molecular Weight: 692.8 g/mol

This technical guide provides a comprehensive overview of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside of interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its likely properties and mechanisms based on the well-established characteristics of the cardiac glycoside class.

Core Concepts: The Cardiac Glycoside Family

This compound belongs to the cardenolide subgroup of cardiac glycosides, a class of naturally derived compounds known for their potent effects on cardiac muscle. Historically used in the treatment of heart failure and arrhythmias, these molecules are now being explored for other therapeutic applications, including oncology.

The fundamental mechanism of action for cardiac glycosides is the inhibition of the sodium-potassium ATPase (Na⁺/K⁺-ATPase) pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.

Mechanism of Action: Na⁺/K⁺-ATPase Inhibition

The primary molecular target of this compound is the Na⁺/K⁺-ATPase pump embedded in the plasma membrane of cells, particularly cardiomyocytes.

Signaling Pathway of Cardiac Glycoside Action

Caption: Signaling pathway of cardiac glycoside-mediated inotropy.

The inhibition of the Na⁺/K⁺-ATPase by this compound leads to an increase in the intracellular sodium concentration. This elevation alters the electrochemical gradient, causing the sodium-calcium (Na⁺/Ca²⁺) exchanger to operate in its reverse mode, extruding sodium and importing calcium. The resulting increase in intracellular calcium concentration enhances the contractility of the cardiac muscle, a positive inotropic effect.

Physicochemical Properties

| Property | Value |

| CAS Number | 144223-70-1 |

| Molecular Formula | C₃₆H₅₂O₁₃ |

| Molecular Weight | 692.8 g/mol |

Experimental Protocols

Detailed experimental protocols for this compound are not currently published. However, researchers can adapt established methodologies for studying other cardiac glycosides to investigate its activity.

Na⁺/K⁺-ATPase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the inhibitory activity of this compound on the Na⁺/K⁺-ATPase enzyme.

Experimental Workflow for Na⁺/K⁺-ATPase Inhibition Assay

Caption: Workflow for a typical Na⁺/K⁺-ATPase inhibition assay.

Materials:

-

Purified Na⁺/K⁺-ATPase (e.g., from porcine cerebral cortex or commercially available)

-

This compound

-

ATP (Adenosine 5'-triphosphate)

-

Assay Buffer (e.g., Tris-HCl) containing MgCl₂, KCl, and NaCl

-

Reagents for detecting inorganic phosphate (e.g., Malachite Green assay kit)

-

96-well microplate

-

Incubator and microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the purified Na⁺/K⁺-ATPase enzyme to the assay buffer.

-

Add the different concentrations of the test compound to the wells. Include control wells with no inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding a solution of ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., SDS).

-

Measure the amount of inorganic phosphate released using a suitable detection method, such as the Malachite Green assay.

-

Calculate the percentage of enzyme inhibition for each concentration of the compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Therapeutic Applications and Future Research

Given its classification as a cardiac glycoside, this compound holds potential for cardiovascular research. Furthermore, the growing interest in cardiac glycosides as anti-cancer agents suggests that this compound could also be investigated for its effects on various cancer cell lines.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for isolating this compound from natural sources or through synthetic routes.

-

In Vitro Characterization: Determining its specific IC₅₀ and Ki values against different isoforms of the Na⁺/K⁺-ATPase.

-

Cell-Based Assays: Evaluating its effects on cardiomyocyte contractility and its cytotoxic activity against a panel of cancer cell lines.

-

In Vivo Studies: Investigating its pharmacokinetic and pharmacodynamic properties in animal models.

Conclusion

This compound is a member of the well-characterized cardiac glycoside family, and as such, is presumed to act as an inhibitor of the Na⁺/K⁺-ATPase pump. While specific experimental data for this compound remains elusive in the public domain, the information and protocols provided in this guide offer a solid foundation for researchers to initiate their own investigations into its biological activities and therapeutic potential. Further studies are warranted to fully elucidate the pharmacological profile of this specific molecule.

An In-depth Technical Guide to the Biosynthesis of Dehydroadynerigenin Glucosyldigitaloside in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroadynerigenin glucosyldigitaloside is a cardenolide found in certain plant species, belonging to a class of potent cardioactive steroids with significant therapeutic and toxicological implications. While the general biosynthetic pathway of cardenolides in prominent genera like Digitalis has been partially elucidated, the specific enzymatic steps leading to the formation of less common derivatives such as this compound remain an active area of research. This technical guide provides a comprehensive overview of the current understanding of this pathway, starting from the foundational steps of sterol biosynthesis and progressing through the key modifications of the steroid nucleus and subsequent glycosylations. This document synthesizes available data on the involved enzymes, intermediates, and regulatory aspects. Detailed experimental protocols for the characterization of key enzyme families are provided, alongside a quantitative summary of relevant cardenolide concentrations found in plant tissues. The guide also visualizes the proposed biosynthetic pathway and associated experimental workflows using logical diagrams to facilitate a deeper understanding for researchers and professionals in drug development and plant biochemistry.

Introduction

Cardenolides are a group of naturally occurring steroid glycosides, primarily known for their inhibitory effect on the Na+/K+-ATPase pump in animal cells. This mechanism of action is the basis for their historical and modern use in the treatment of heart conditions.[1][2][3] The genus Digitalis (foxglove) is a primary source of medicinally important cardenolides like digoxin (B3395198) and digitoxin.[3] this compound represents a structural variation within this class, characterized by a dehydrogenated A-ring in its steroidal core (aglycone) and a specific sugar moiety. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at producing novel cardenolide structures with improved therapeutic properties.

This guide will delineate the probable biosynthetic route to this compound, drawing parallels from the well-studied pathways of other cardenolides and incorporating specific knowledge where available.

The Core Biosynthetic Pathway of the Cardenolide Aglycone

The biosynthesis of the cardenolide aglycone, the steroid core, is believed to originate from the isoprenoid pathway, with cholesterol or other phytosterols (B1254722) serving as the initial precursors. The pathway proceeds through a series of modifications to the sterol skeleton, primarily involving hydroxylations, oxidations, and reductions.

From Sterols to Pregnenolone (B344588)

The initial steps of the pathway involve the conversion of a C27 sterol, such as cholesterol, to a C21 pregnane (B1235032) derivative, pregnenolone. This conversion is a critical juncture, channeling sterol intermediates into various specialized metabolic pathways. Recent research has identified cytochrome P450 enzymes of the CYP87A family as key catalysts in the formation of pregnenolone from both cholesterol and phytosterols in cardenolide-producing plants.[4][5]

Formation of the Progesterone (B1679170) Intermediate

Pregnenolone is subsequently converted to progesterone, a central intermediate in the biosynthesis of all steroid hormones and related compounds in both plants and animals.[6] This conversion is catalyzed by the sequential action of two enzymes:

-

3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD) : This enzyme oxidizes the 3β-hydroxyl group of pregnenolone to a 3-keto group and isomerizes the double bond from the B-ring (Δ5) to the A-ring (Δ4), yielding progesterone.[7][8] The expression of 3β-HSD has been shown to be crucial for cardenolide biosynthesis.[8]

-

Steroid 5β-reductase (5β-POR) : This enzyme reduces the double bond in the A-ring of progesterone, establishing the characteristic cis-fusion of the A and B rings found in many cardenolides.[9]

Modifications of the Progesterone Core

Following the formation of 5β-pregnane-3,20-dione, a series of hydroxylation and reduction steps occur to form the mature cardenolide aglycone. While the precise sequence can vary, key enzymatic modifications include:

-

21-hydroxylation : The addition of a hydroxyl group at the C21 position.

-

14β-hydroxylation : A crucial step that introduces the characteristic 14β-hydroxyl group of cardenolides.

-

Formation of the Butenolide Ring : The five-membered lactone ring at the C17 position is a defining feature of cardenolides. Its formation is thought to involve the condensation of the steroid core with a two-carbon unit.[10]

The Dehydrogenation of the A-Ring: A Putative Step

A key structural feature of dehydroadynerigenin is the presence of a double bond in the A-ring of the steroid nucleus. The specific enzyme responsible for this dehydrogenation in cardenolide biosynthesis has not yet been definitively identified. However, it is hypothesized that a steroid dehydrogenase is responsible for this modification. Such enzymes are known to play a role in the modification of various steroid compounds in plants.[11] This dehydrogenation could potentially occur at the level of the progesterone intermediate or on a later-stage cardenolide precursor.

Glycosylation of the Aglycone

The final steps in the biosynthesis of this compound involve the sequential attachment of sugar moieties to the 3β-hydroxyl group of the dehydroadynerigenin aglycone. This glycosylation is catalyzed by a series of UDP-glycosyltransferases (UGTs) , which utilize activated sugar donors, such as UDP-glucose.[12][13]

The glycosylation cascade for this compound is proposed to occur as follows:

-

Glucosylation : A UGT transfers a glucose molecule to the 3β-hydroxyl group of the dehydroadynerigenin aglycone.

-

Digitalose (B1209599) Addition : A second, specific UGT then attaches a digitalose sugar to the glucose moiety.

The substrate specificity of these UGTs is a key determinant of the final structure of the glycoside.[14] While specific UGTs for dehydroadynerigenin have not been characterized, studies on other cardenolides have identified UGTs with activity towards various cardenolide aglycones.[12][13]

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound, integrating the known steps of cardenolide biosynthesis with the putative modifications leading to the target molecule.

References

- 1. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 2. Digitalis glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. media.neliti.com [media.neliti.com]

- 4. Tracking down the formation of cardenolides in plants [mpg.de]

- 5. PR_Kunert [ice.mpg.de]

- 6. A key enzyme of animal steroidogenesis can function in plants enhancing their immunity and accelerating the processes of growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. cellmolbiol.org [cellmolbiol.org]

- 9. Four enzymes control natural variation in the steroid core of Erysimum cardenolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. A Putative Hydroxysteroid Dehydrogenase Involved in Regulating Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of UDP-dependent glycosyltransferases in the wallflower cardenolide biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroadynerigenin Glucosyldigitaloside: A Technical Overview of its Molecular Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside with significant biological activity. This document details its molecular formula and weight, outlines experimental protocols for its isolation and the assessment of its activity, and illustrates its mechanism of action.

Molecular Profile

This compound is a complex natural product with the molecular formula C36H52O13 and a molecular weight of 692.79 g/mol . A summary of its key molecular data is presented in the table below.

| Property | Value |

| Molecular Formula | C36H52O13 |

| Molecular Weight | 692.79 g/mol |

Mechanism of Action: Inhibition of Na+/K+-ATPase

This compound, like other cardiac glycosides, exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to a cascade of events within the cell, particularly in cardiomyocytes, ultimately resulting in increased cardiac contractility.

The binding of this compound to the Na+/K+-ATPase pump disrupts the transport of Na+ ions out of the cell, leading to an increase in the intracellular sodium concentration. This, in turn, affects the function of the sodium-calcium exchanger (NCX), which normally expels Ca2+ ions from the cell. The elevated intracellular Na+ concentration reduces the efficiency of the NCX, causing an accumulation of intracellular Ca2+. The increased availability of intracellular Ca2+ enhances the contractility of cardiac muscle fibers.

Experimental Protocols

Extraction of Cardiac Glycosides from Nerium oleander

The following is a general protocol for the extraction of cardiac glycosides from the leaves of Nerium oleander, a common source of these compounds. It should be noted that this is a generalized procedure and may require optimization for the specific isolation of this compound.

Materials:

-

Dried and powdered leaves of Nerium oleander

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Macerate 100 g of dried, powdered Nerium oleander leaves in 1 L of 70% ethanol for 24 hours at room temperature with occasional stirring.

-

Filter the mixture and collect the ethanolic extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.

-

Resuspend the resulting aqueous residue in distilled water and transfer to a separatory funnel.

-

Perform liquid-liquid extraction with an equal volume of chloroform three times.

-

Combine the chloroform fractions, as they will contain the cardiac glycosides.

-

Dry the combined chloroform extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent to yield the crude cardiac glycoside mixture.

-

Further purification by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) is necessary to isolate individual glycosides like this compound.

In Vitro Na+/K+-ATPase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound on Na+/K+-ATPase.

Materials:

-

Purified Na+/K+-ATPase enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 20 mM KCl, and 4 mM MgCl2)

-

ATP

-

Malachite green reagent for phosphate (B84403) detection

-

This compound (or other test compounds)

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of Na+/K+-ATPase enzyme to each well.

-

Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a specific concentration of ATP to each well.

-

Incubate the reaction mixture for a set time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the malachite green reagent, which will react with the inorganic phosphate released from ATP hydrolysis.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

The amount of phosphate produced is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Dehydroadynerigenin Glucosyldigitaloside: A Technical Whitepaper on a Promising Steroid Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroadynerigenin glucosyldigitaloside is a cardenolide-type steroid compound belonging to the family of cardiac glycosides. Isolated from plant sources such as Nerium indicum (also known as Nerium oleander) and species of the Digitalis genus, this compound warrants significant attention for its potential pharmacological applications. This technical guide provides a comprehensive overview of its core characteristics, mechanism of action, and the methodologies pertinent to its study. The primary mode of action for this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase enzyme, a critical component in maintaining cellular electrochemical gradients. This inhibition leads to a cascade of events culminating in an increased intracellular calcium concentration, which is of significant interest in cardiovascular research, particularly in the context of heart failure and arrhythmias. This document collates the available technical data, outlines relevant experimental protocols, and presents visual diagrams of the key signaling pathways to facilitate further research and development.

Introduction

Cardiac glycosides have a long history in medicine, most notably for their application in treating cardiac conditions. This compound is a member of this class of naturally derived steroid compounds. Its chemical structure, characterized by a steroid nucleus, an unsaturated lactone ring, and a sugar moiety, is integral to its biological activity. The primary source of this compound is plants from the Nerium and Digitalis genera. The growing interest in cardiac glycosides extends beyond their cardiotonic effects, with emerging research exploring their potential in oncology and virology. This whitepaper aims to provide a detailed technical resource for researchers and drug development professionals investigating this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and application in research. The key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 144223-70-1 |

| Molecular Formula | C₃₆H₅₂O₁₃ |

| Molecular Weight | 692.79 g/mol |

| Class | Steroid; Cardiac Glycoside |

| Natural Source | Nerium indicum, Digitalis spp. |

Mechanism of Action: Na+/K+-ATPase Inhibition

The principal mechanism of action for this compound is the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, an enzyme embedded in the plasma membrane of most animal cells.[1] This enzyme plays a crucial role in maintaining the sodium and potassium gradients across the cell membrane.

The inhibition of the Na+/K+-ATPase pump by this compound initiates a downstream signaling cascade. The immediate effect is an increase in the intracellular sodium concentration. This elevation of intracellular sodium alters the function of the sodium-calcium exchanger (NCX), which typically expels calcium from the cell. The reduced sodium gradient across the cell membrane leads to a decrease in calcium extrusion and, consequently, an increase in the intracellular calcium concentration.[1] In cardiac myocytes, this elevated intracellular calcium enhances the contractility of the heart muscle, which is the basis for its potential therapeutic application in heart failure.[1]

Figure 1: Signaling pathway of Na+/K+-ATPase inhibition.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Purification of this compound

A standardized protocol for the isolation and purification of this compound from its natural sources is crucial for obtaining a pure compound for biological assays.

Workflow for Isolation and Purification:

Figure 2: Experimental workflow for isolation.

Detailed Methodology:

-

Plant Material Collection and Preparation: Collect fresh leaves of Nerium indicum. Air-dry the leaves in the shade and then grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with 80% methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The cardiac glycoside fraction is typically enriched in the ethyl acetate and chloroform fractions.

-

Column Chromatography: Subject the bioactive fraction to column chromatography on silica (B1680970) gel. Elute the column with a gradient of chloroform and methanol. Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compound of interest using preparative reverse-phase HPLC (C18 column) with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.

-

Structural Elucidation: Characterize the purified compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS), to confirm the structure of this compound.

Na+/K+-ATPase Inhibition Assay

This assay is fundamental to determining the inhibitory potency of this compound on its primary target.

Principle: The assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of the inhibitor indicates the level of inhibition.

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

-

ATP (Adenosine 5'-triphosphate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂

-

This compound (dissolved in DMSO)

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Incubator and microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the Na+/K+-ATPase enzyme to the assay buffer.

-

Add the different concentrations of this compound to the wells. Include a control group with DMSO only.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at a wavelength of 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Potential Applications and Future Directions

The primary application of this compound currently lies in the field of cardiovascular research. Its ability to inhibit Na+/K+-ATPase and subsequently increase cardiac contractility makes it a compound of interest for the development of new therapies for heart failure.[1]

Furthermore, given the renewed interest in cardiac glycosides for their anti-cancer properties, future research should explore the cytotoxic effects of this compound against various cancer cell lines. Investigating the downstream signaling pathways affected by this compound beyond the initial Na+/K+-ATPase inhibition could reveal novel mechanisms and therapeutic targets.

Conclusion

This compound is a steroid compound with a well-defined primary mechanism of action. As a member of the cardiac glycoside family, its inhibitory effect on the Na+/K+-ATPase pump presents significant opportunities for cardiovascular research. This technical guide has provided a foundational understanding of its properties, mechanism, and essential experimental protocols. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to explore its activity in other disease areas such as oncology. The detailed methodologies and visual aids presented herein are intended to serve as a valuable resource for the scientific community to advance the research and development of this compound.

References

Preliminary Biological Screening of Dehydroadynerigenin glucosyldigitaloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantitative biological screening data or detailed experimental protocols for Dehydroadynerigenin glucosyldigitaloside. This guide is based on the well-established biological activities and mechanisms of action of the broader class of cardiac glycosides, to which this compound belongs. The experimental protocols provided are representative methods for screening compounds of this nature.

Introduction

This compound is classified as a cardiac glycoside, a class of naturally derived compounds known for their significant effects on heart muscle.[1] These compounds are typically isolated from plant genera such as Digitalis and Nerium.[1][2][3] The core chemical structure consists of a steroid nucleus (the aglycone, in this case, Dehydroadynerigenin) attached to a sugar moiety (glucosyldigitalose). The primary mechanism of action for cardiac glycosides is the inhibition of the cellular sodium-potassium ATPase (Na+/K+-ATPase) pump.[1] This inhibition leads to a cascade of events culminating in increased cardiac contractility, which has been harnessed for the treatment of heart conditions like congestive heart failure and arrhythmias.[4][5] Furthermore, the disruption of ion homeostasis by cardiac glycosides has prompted investigations into their potential as anticancer agents.[4]

Expected Biological Activities and Data Presentation

While specific quantitative data for this compound is not available in the reviewed literature, a preliminary biological screening would typically aim to quantify its activity in two main areas: Na+/K+-ATPase inhibition and cytotoxic effects. The following tables represent the expected format for presenting such data.

Table 1: In Vitro Na+/K+-ATPase Inhibition

| Compound | Source of Enzyme | IC50 (nM) | Assay Method | Reference |

| This compound | Porcine brain | Data not available | Malachite Green | N/A |

| Digoxin (Reference) | Porcine brain | Example: 25 | Malachite Green | N/A |

| Ouabain (B1677812) (Reference) | Porcine brain | Example: 15 | Malachite Green | N/A |

Table 2: In Vitro Cytotoxicity Screening

| Compound | Cell Line | IC50 (µM) | Assay Method | Exposure Time (h) | Reference |

| This compound | A549 (Lung Carcinoma) | Data not available | MTT Assay | 72 | N/A |

| This compound | MCF-7 (Breast Carcinoma) | Data not available | MTT Assay | 72 | N/A |

| This compound | PC-3 (Prostate Carcinoma) | Data not available | MTT Assay | 72 | N/A |

| Doxorubicin (Reference) | A549 (Lung Carcinoma) | Example: 0.1 | MTT Assay | 72 | N/A |

Core Signaling Pathway: Na+/K+-ATPase Inhibition

The primary molecular target of cardiac glycosides is the α-subunit of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump by this compound would lead to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium efflux and a subsequent increase in intracellular calcium levels. In cardiomyocytes, this elevated calcium concentration enhances the force of contraction. In cancer cells, the disruption of ion homeostasis can trigger various downstream signaling pathways leading to apoptosis.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted in a preliminary biological screening of this compound.

Na+/K+-ATPase Inhibition Assay (Malachite Green Assay)

This assay measures the inhibition of the Na+/K+-ATPase enzyme by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Experimental Workflow:

Caption: Workflow for the Na+/K+-ATPase inhibition assay.

Methodology:

-

Enzyme and Substrate Preparation: A purified Na+/K+-ATPase enzyme preparation (e.g., from porcine brain or kidney) is used. The substrate solution contains ATP in a buffer with optimal concentrations of NaCl, KCl, and MgCl2.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of this compound (and positive controls like ouabain or digoxin) for a defined period (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: The reaction is initiated by the addition of the ATP-containing substrate solution.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at 37°C to allow for ATP hydrolysis.

-

Termination of Reaction: The reaction is stopped by adding a solution of sodium dodecyl sulfate (B86663) (SDS).

-

Colorimetric Detection: A malachite green reagent is added, which forms a colored complex with the inorganic phosphate released during the reaction.

-

Measurement: The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 620 nm.

-

Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Experimental Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect.

-

MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: After an incubation period (e.g., 4 hours), the medium is removed, and a solvent such as DMSO or an SDS solution is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solubilized formazan is measured on a plate reader at a wavelength of around 570 nm.

-

Data Analysis: The absorbance of the treated wells is compared to the vehicle control wells to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound, as a cardiac glycoside, is expected to exhibit inhibitory activity against the Na+/K+-ATPase and, consequently, may possess both cardiotonic and cytotoxic properties. The provided experimental protocols for Na+/K+-ATPase inhibition and cytotoxicity assays represent standard preliminary screening methods to quantify these activities. Further research is warranted to isolate or synthesize this compound and subject it to rigorous biological evaluation to determine its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 3. researchgate.net [researchgate.net]

- 4. phcogrev.com [phcogrev.com]

- 5. Frontiers | Oleandrin: A Systematic Review of its Natural Sources, Structural Properties, Detection Methods, Pharmacokinetics and Toxicology [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Dehydroadynerigenin glucosyldigitaloside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring compounds with significant pharmacological effects on the heart.[1][2] Accurate quantification of this analyte is crucial for various applications, including phytochemical analysis of plant extracts, pharmacokinetic studies, and quality control of herbal medicinal products. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for this compound are not widely published, the following protocols have been adapted from established and validated methods for structurally similar cardiac glycosides.[3][4] These methods are presented as robust starting points for the development and validation of a specific assay for this analyte.

Analytical Methods Overview

The two primary recommended methods for the quantification of this compound are HPLC-UV and LC-MS/MS.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible and reliable technique for the routine analysis and quality control of cardiac glycosides in various matrices.[3] It offers good sensitivity and selectivity when properly optimized.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and specific method for detecting and quantifying cardiac glycosides, especially at low concentrations in complex biological matrices.[4] The use of Multiple Reaction Monitoring (MRM) enhances selectivity and reduces matrix interference.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is suitable for the extraction of this compound from dried and powdered plant material (e.g., Digitalis species).

Materials:

-

Dried, powdered plant material

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or rotary evaporator)

Protocol:

-

Extraction:

-

Weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 70% (v/v) aqueous methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate for 30 minutes at room temperature.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 10 mL of 70% aqueous methanol and combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the combined supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the cardiac glycosides with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

-

HPLC-UV Quantification Protocol (Proposed Method)

Instrumentation:

-

HPLC system with a UV/Vis detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

Method Validation Parameters (Based on ICH Guidelines):

A full method validation should be performed for this compound. The following table summarizes typical acceptance criteria for key validation parameters.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Intra-day: ≤ 2.0%, Inter-day: ≤ 3.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

| Specificity | No interference at the retention time of the analyte |

| Robustness | %RSD ≤ 5.0% for minor changes in method parameters |

LC-MS/MS Quantification Protocol (Proposed Method)

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

UPLC/UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mass spectrometer capable of Multiple Reaction Monitoring (MRM)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (ESI Positive Mode):

| Parameter | Suggested Setting |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions (Hypothetical):

To establish the MRM transitions for this compound, the precursor ion (e.g., [M+H]⁺ or [M+NH₄]⁺) would first be determined by infusing a standard solution into the mass spectrometer. Subsequently, product ion scans (MS/MS) would be performed on the precursor ion to identify characteristic fragment ions for quantification (quantifier) and confirmation (qualifier).

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined | To be determined |

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Example HPLC-UV Method Validation Summary

| Parameter | Result | Acceptance Criteria |

| Linearity Range (µg/mL) | 1 - 100 | - |

| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.5 ± 1.2% | 98.0% - 102.0% |

| Precision (% RSD) | Intra-day: 1.1%, Inter-day: 1.8% | ≤ 2.0%, ≤ 3.0% |

| LOD (µg/mL) | 0.2 | S/N ≥ 3:1 |

| LOQ (µg/mL) | 0.7 | S/N ≥ 10:1 |

Table 2: Example LC-MS/MS Method Performance

| Parameter | Result |

| Linearity Range (ng/mL) | 0.1 - 50 |

| Correlation Coefficient (r²) | 0.9998 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 |

| Accuracy at LLOQ | 101.2% |

| Precision at LLOQ (%RSD) | 4.5% |

Visualizations

Signaling Pathway of Cardiac Glycosides

Cardiac glycosides exert their therapeutic and toxic effects primarily through the inhibition of the Na⁺/K⁺-ATPase pump in cardiac myocytes.[1][2] This inhibition leads to a cascade of events affecting intracellular ion concentrations and ultimately cardiac contractility.

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from plant material.

Caption: General workflow for quantification from plant material.

Logical Relationship of Method Validation Parameters

The validation of an analytical method ensures its suitability for the intended purpose. The key parameters are interrelated as depicted below.

Caption: Interrelationship of analytical method validation parameters.

References

Application Note: HPLC-MS Analysis of Dehydroadynerigenin Glucosyldigitaloside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring steroid-like compounds. These compounds are known for their significant effects on heart tissue and are of considerable interest in pharmaceutical research for their potential therapeutic applications, including in oncology. Accurate and sensitive quantification of this compound in various matrices is crucial for preclinical and clinical studies. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte of interest. The following is a general procedure for the extraction of cardiac glycosides from plant material or biological matrices.

-

Extraction:

-

For plant tissues (e.g., leaves, stems), homogenize 1 gram of dried and powdered material with 10 mL of 70% methanol (B129727) or acetonitrile (B52724).

-

For biological fluids (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of the sample.

-

Vortex the mixture for 2 minutes.

-

Sonicate the mixture for 30 minutes in a sonicator bath.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

-

Elute the analyte with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the initial mobile phase for HPLC-MS analysis.

-

HPLC-MS Method

The following parameters are based on established methods for the analysis of similar cardiac glycosides and are expected to provide good chromatographic separation and sensitive detection of this compound.[1][2]

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-19 min: 80-30% B; 19-22 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

Data Presentation

The following table summarizes the expected quantitative data for this compound based on its molecular weight and the typical fragmentation patterns of cardiac glycosides. The exact retention time and MRM transitions should be determined experimentally by infusing a standard of the compound. The limit of detection (LOD) and limit of quantification (LOQ) are representative values for similar compounds analyzed by this method.[1][2]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Representative MRM Transition (m/z) | Expected Retention Time (min) | Representative LOD (ng/mL) | Representative LOQ (ng/mL) |

| This compound | C₃₆H₅₂O₁₃ | 692.79 | 693.3 | 693.3 → [Aglycone+H]⁺ and other fragments | 8 - 12 | 0.1 | 0.5 |

Note: The MRM transition will involve the precursor ion ([M+H]⁺) and a characteristic product ion. For cardiac glycosides, fragmentation typically involves the sequential loss of sugar moieties and water molecules from the aglycone.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow

Caption: HPLC-MS analysis workflow.

Signaling Pathway of Cardiac Glycosides

Caption: General signaling pathway of cardiac glycosides.

References

Application Notes and Protocols for 1H NMR-based Metabolomics Detection of Dehydroadynerigenin glucosyldigitaloside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroadynerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring compounds known for their potent effects on heart muscle. These compounds are of significant interest in drug discovery and development due to their therapeutic potential, primarily in the treatment of heart failure and cardiac arrhythmias. The core mechanism of action for cardiac glycosides involves the inhibition of the cellular Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, resulting in stronger heart muscle contractions.[1][2][3]

Accurate and reliable detection and quantification of specific cardiac glycosides like this compound in complex biological matrices, such as plant extracts, is crucial for pharmacological studies, quality control of herbal medicines, and new drug development. 1H Nuclear Magnetic Resonance (NMR)-based metabolomics offers a powerful platform for this purpose. NMR is a non-destructive analytical technique that provides detailed structural information and allows for the simultaneous quantification of multiple metabolites in a sample without the need for extensive chromatographic separation.[4] This application note provides a detailed protocol for the detection and potential quantification of this compound using 1H NMR-based metabolomics.

Experimental Protocols

Sample Preparation: Extraction of Cardiac Glycosides from Plant Material

This protocol is adapted from established methods for the extraction of cardiac glycosides from Digitalis species.[4][5]

Materials:

-

Plant material (e.g., dried leaves of Nerium indicum or other relevant plant species)

-

Grinder or mortar and pestle

-

Methanol (B129727) (MeOH) or Ethanol (EtOH), analytical grade

-

Deuterated solvent for NMR (e.g., Methanol-d4, Chloroform-d)

-

Centrifuge

-

Rotary evaporator

-

NMR tubes

Procedure:

-

Drying: Dry the plant material at room temperature or in an oven at a low temperature (40-50°C) to a constant weight to remove moisture.

-

Grinding: Grind the dried plant material into a fine powder using a grinder or mortar and pestle to increase the surface area for extraction.

-

Extraction:

-

Weigh 1-5 g of the powdered plant material.

-

Add 20-50 mL of methanol or ethanol.

-

Macerate or sonicate the mixture for 30-60 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet 2-3 times to ensure complete extraction.

-

Pool the supernatants.

-

-

Solvent Evaporation: Evaporate the solvent from the pooled supernatant using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

-

Sample Preparation for NMR:

-

Dissolve a known amount of the dried crude extract (e.g., 5-10 mg) in a precise volume (e.g., 600 µL) of a deuterated solvent (e.g., Methanol-d4).

-

For quantitative analysis, add a known concentration of an internal standard (e.g., Trimethylsilylpropanoic acid - TSP).

-

Vortex the sample for 1 minute to ensure complete dissolution.

-

Centrifuge the sample at 13,000 rpm for 5 minutes to pellet any insoluble material.

-

Transfer the supernatant to a 5 mm NMR tube.

-

1H NMR Data Acquisition

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for better sensitivity and spectral resolution.

Acquisition Parameters:

-

Pulse Sequence: A standard 1D proton pulse sequence with water suppression (e.g., presaturation or Watergate).

-

Temperature: 298 K (25°C).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons for quantification).

-

Number of Scans (ns): 64-128 (can be adjusted based on sample concentration).

-

Transmitter Frequency Offset (o1p): Set to the center of the spectrum, often on the residual water peak for effective suppression.

Data Processing and Analysis

Software:

-

NMR data processing software (e.g., MestReNova, TopSpin, ACD/Labs).

Procedure:

-

Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

-